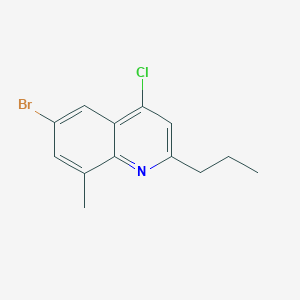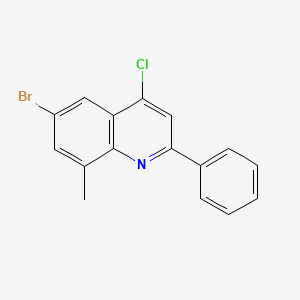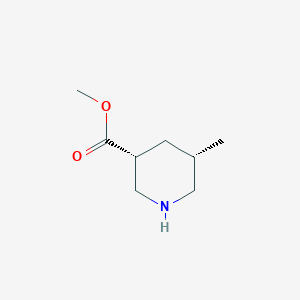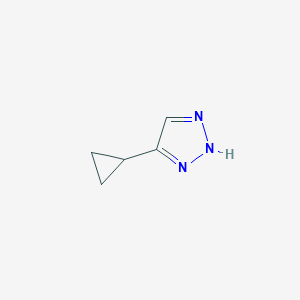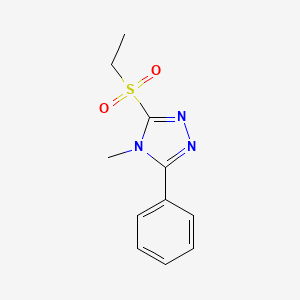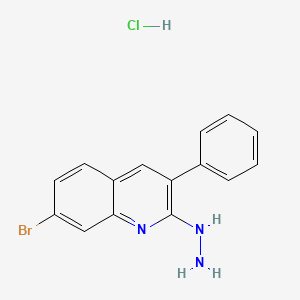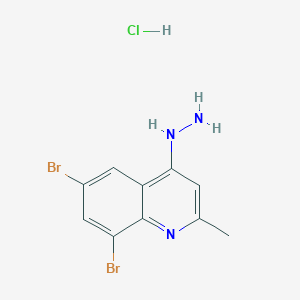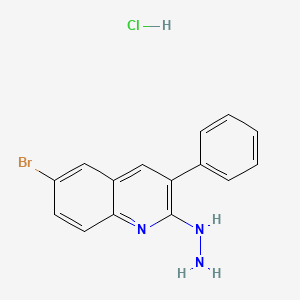![molecular formula C13H19NO2S B3185512 Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 116905-61-4](/img/structure/B3185512.png)
Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridines are three-membered nitrogen-containing cyclic molecules . They are known for their distinctive nitrogen-containing three-membered ring structures . They are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view .
Synthesis Analysis
Aziridines are important synthetic targets. Their substantial ring strain and resultant proclivity towards ring-opening reactions make them versatile precursors of diverse amine products . Transformation of ubiquitous alkenes into aziridines is an attractive synthetic strategy . Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .Molecular Structure Analysis
Aziridines have a three-membered ring structure containing nitrogen . This structure is challenging due to its inherent reactivity . The structure of aziridines can be varied, leading to various structures such as branched vs. linear .Chemical Reactions Analysis
Aziridines are known for their proclivity towards ring-opening reactions . They can undergo a variety of chemical transformations leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .Physical And Chemical Properties Analysis
Aziridines are known for their inherent reactivity due to their ring strain . They can effectively enhance both the physical and chemical properties of polyurethane coatings .Wirkmechanismus
Zukünftige Richtungen
Aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The development of new methodologies for the preparation and transformation of aziridines is a promising area of future research .
Eigenschaften
CAS-Nummer |
116905-61-4 |
|---|---|
Produktname |
Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- |
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
2-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-5-12-10-14(12)17(15,16)13-8-6-11(2)7-9-13/h6-9,12H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
PJRXLQCUDKENFZ-UHFFFAOYSA-N |
SMILES |
CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



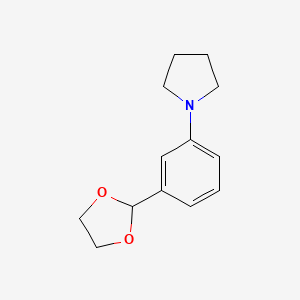
![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)
![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)
